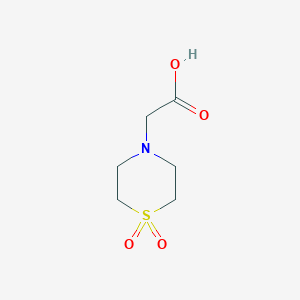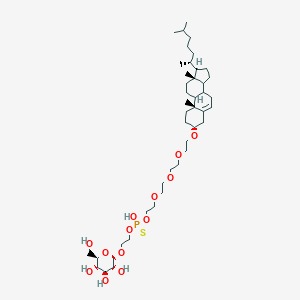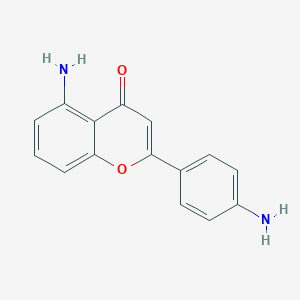
5-Amino-2-(4-aminophenyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(4-aminophenyl)chromen-4-one, also known as PBD-1, is a synthetic compound that belongs to the family of chromenone derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 5-Amino-2-(4-aminophenyl)chromen-4-one is not fully understood. However, it has been proposed that this compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways involved in cancer, inflammation, and neurodegeneration. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which can lead to DNA damage and cell death in cancer cells. This compound has also been shown to inhibit the activity of NF-κB, a signaling pathway involved in inflammation, which can reduce inflammation in various disease conditions.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can lead to the elimination of cancer cells from the body. This compound has also been found to reduce the production of pro-inflammatory cytokines, which can reduce inflammation in various disease conditions. Additionally, this compound has been found to enhance the activity of antioxidant enzymes, which can protect against oxidative stress and neuronal damage in neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
5-Amino-2-(4-aminophenyl)chromen-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It has also been extensively studied for its potential therapeutic applications in various diseases, which can facilitate the design of experiments to investigate its effects. However, this compound has some limitations for lab experiments. It has not been extensively studied in human clinical trials, which can limit its translational potential. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
Orientations Futures
There are several future directions for the research on 5-Amino-2-(4-aminophenyl)chromen-4-one. One direction is to investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its mechanism of action and identify the enzymes and signaling pathways involved in its effects. Additionally, future studies can investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and human clinical trials to determine its safety and efficacy as a potential therapeutic agent.
Méthodes De Synthèse
5-Amino-2-(4-aminophenyl)chromen-4-one can be synthesized by the condensation reaction between 4-aminophenol and 3-acetyl-4-hydroxycoumarin in the presence of a catalyst. The resulting compound is then treated with ammonium acetate to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
5-Amino-2-(4-aminophenyl)chromen-4-one has shown promising results in various scientific research applications. It has been found to have potent anticancer activity against various cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models of rheumatoid arthritis and colitis. Additionally, this compound has been found to have neuroprotective effects and can protect against neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
130599-46-1 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
5-amino-2-(4-aminophenyl)chromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-6-4-9(5-7-10)14-8-12(18)15-11(17)2-1-3-13(15)19-14/h1-8H,16-17H2 |
Clé InChI |
XUEFLGITUSFBIL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)N)N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)N)N |
Synonymes |
4H-1-Benzopyran-4-one,5-amino-2-(4-aminophenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





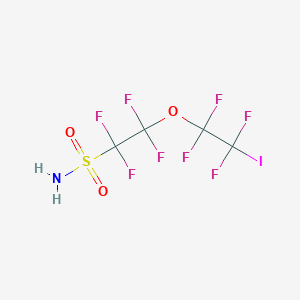
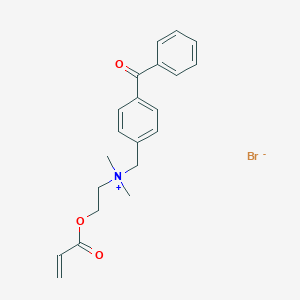

![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)


![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)


